molecular formula C13H24O3 B1327832 Ethyl 8,8-dimethyl-7-oxononanoate CAS No. 898776-42-6

Ethyl 8,8-dimethyl-7-oxononanoate

Cat. No.: B1327832
CAS No.: 898776-42-6
M. Wt: 228.33 g/mol
InChI Key: WNABFIITZQAWAC-UHFFFAOYSA-N
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Description

Ethyl 8,8-dimethyl-7-oxononanoate: is an organic compound with the molecular formula C13H24O3. It is a derivative of nonanoic acid, featuring an ethyl ester group and a ketone functional group at the seventh carbon position. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

Ethyl 8,8-dimethyl-7-oxononanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 8,8-dimethyl-7-oxononanoate can be synthesized through several methods. One common approach involves the esterification of 8,8-dimethyl-7-oxononanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8,8-dimethyl-7-oxononanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 8,8-dimethyl-7-oxononanoic acid.

    Reduction: 8,8-dimethyl-7-hydroxynonanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 8,8-dimethyl-7-oxononanoate depends on the specific reactions it undergoes. For example, in reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    Ethyl 7-oxononanoate: Lacks the dimethyl groups at the eighth carbon position.

    Methyl 8,8-dimethyl-7-oxononanoate: Has a methyl ester group instead of an ethyl ester group.

    8,8-dimethyl-7-oxononanoic acid: The carboxylic acid form of the compound.

Uniqueness: this compound is unique due to the presence of both the ethyl ester and the ketone functional groups, which provide distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

ethyl 8,8-dimethyl-7-oxononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-5-16-12(15)10-8-6-7-9-11(14)13(2,3)4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNABFIITZQAWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645665
Record name Ethyl 8,8-dimethyl-7-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-42-6
Record name Ethyl 8,8-dimethyl-7-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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